1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(19-9-10-22-15-4-2-1-3-5-15)20-12-16-6-7-17(23-16)14-8-11-24-13-14/h1-8,11,13H,9-10,12H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZRQSTXWDYXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea (CAS No. 2034254-72-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial and antifungal activities, along with its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. The compound features a urea moiety linked to a phenoxyethyl group and a thiophen-furan hybrid, which contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiourea and urea, including this compound, exhibit significant antibacterial properties. The compound was screened against various bacterial strains, including:
| Bacterial Strain | Activity Observed |
|---|---|
| Salmonella typhi | Moderate activity |
| Staphylococcus aureus | Strong activity |
| Pseudomonas aeruginosa | Strong activity |
| Xanthomonas axonopodis | Moderate activity |
| Streptococcus bovis | Strong activity |
The compound showed a notable inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent in therapeutic applications .
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activities against several fungal pathogens:
| Fungal Strain | Activity Observed |
|---|---|
| Fusarium oxysporum | Moderate activity |
| Colletotrichum gloeosporioides | Significant activity |
| Cercospora zeae-maydis | Moderate activity |
These findings indicate that the compound could be effective in treating fungal infections, further expanding its potential therapeutic applications .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial and fungal survival.
- Membrane Disruption : It could disrupt microbial cell membranes, leading to increased permeability and cell death.
- Signal Transduction Modulation : The compound may interfere with signal transduction pathways in pathogens, affecting their growth and replication.
Case Studies and Research Findings
A comprehensive study involving various derivatives of urea highlighted the structure–activity relationship (SAR) of compounds similar to this compound. The research indicated that modifications in the thiophen-furan structure significantly influenced antibacterial potency .
Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines, revealing promising antitumor activities with IC50 values indicating effective inhibition at low concentrations . This suggests that the compound may also have anticancer potential.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The phenoxyethyl group in the target compound increases its molecular weight compared to chlorobenzyl (346.8) and pyrazole-furan (330.8) analogs. The trifluoromethylphenyl derivative has the highest molecular weight (396.4) due to the electronegative CF₃ group.
- Synthetic Efficiency : Adamantane-containing ureas achieved yields up to 94% via epoxide ring-opening reactions, suggesting that similar methods could apply to the target compound .
Urease Inhibition
Compounds with furan and thiophene moieties, such as phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones, exhibit potent urease inhibition (IC₅₀ values in µM range) .
Antibacterial Activity
Triazole-tethered β-hydroxy sulfide compounds (e.g., 11e and 11f in ) showed moderate-to-strong antibacterial activity against S. aureus and E. coli (MIC: 8–64 µg/mL) . The target compound’s thiophene-furan scaffold may enhance membrane penetration, but activity depends on substituent electronegativity and steric effects.
Physicochemical Properties
- Electronic Effects : The thiophene ring’s sulfur atom enhances π-π stacking interactions, while the furan oxygen contributes to hydrogen bonding .
Spectroscopic Characterization
- NMR: Furan protons in analogous compounds resonate at δ 6.0–6.1 (¹H NMR), while thiophene protons appear at δ 7.2–7.5 . The target compound’s phenoxyethyl group would show characteristic aromatic signals at δ 6.8–7.4.
- HRMS : Adamantane-based ureas showed <1 ppm mass accuracy in HRMS, a benchmark for confirming the target compound’s molecular ion .
Q & A
(Basic) What synthetic routes are recommended for 1-(2-Phenoxyethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or urea-forming reactions. A typical approach involves reacting a phenoxyethyl isocyanate with a furyl-thiophene methylamine derivative in an inert solvent (e.g., dichloromethane or toluene) under reflux, using a base like triethylamine to neutralize HCl byproducts . Optimization can be achieved through statistical Design of Experiments (DOE) to evaluate factors such as solvent polarity, temperature, and catalyst loading. Response Surface Methodology (RSM) helps identify optimal conditions for yield and purity while minimizing side reactions .
(Basic) Which spectroscopic and crystallographic techniques are critical for structural elucidation of this urea derivative?
Answer:
- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks, as demonstrated in benzofuran derivatives where carboxyl groups form centrosymmetric dimers via O–H⋯O interactions .
- NMR Spectroscopy: H and C NMR confirm substituent connectivity, while 2D techniques (e.g., COSY, HSQC) map spatial relationships between aromatic and alkyl moieties.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
(Advanced) How can computational methods streamline the design of novel derivatives with enhanced bioactivity?
Answer:
Integrated computational-experimental workflows, such as those developed by ICReDD, combine quantum chemical reaction path searches and machine learning to predict viable synthetic routes and active conformers . For instance:
Molecular Docking: Screens derivatives against target proteins (e.g., kinases) to prioritize candidates.
Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity.
Dynamic Feedback: Experimental data (e.g., IC) refine computational models iteratively .
(Advanced) How should researchers resolve contradictory bioactivity data across assay systems?
Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, solvent) or off-target effects. Mitigation strategies include:
- Orthogonal Assays: Validate results using disparate techniques (e.g., fluorescence-based vs. radiometric assays).
- Structural Analysis: Compare XRD or NMR data to identify conformational changes under different conditions .
- Meta-Analysis: Apply multivariate statistics to isolate variables (e.g., lipophilicity, steric hindrance) influencing bioactivity .
(Advanced) What reactor design principles are critical for scaling up synthesis from lab to pilot scale?
Answer:
Key considerations align with CRDC subclass RDF2050112 (reaction fundamentals and reactor design):
- Continuous Flow Systems: Enhance heat/mass transfer and reduce side reactions compared to batch reactors.
- Membrane Separation: Purify intermediates in situ, minimizing downstream processing .
- Process Control: Implement real-time monitoring (e.g., PAT tools) to adjust parameters like residence time and temperature .
(Advanced) How can reaction mechanisms for urea formation be experimentally validated?
Answer:
- Isotope Labeling: Track N or C in intermediates via NMR or MS to confirm reaction pathways.
- Intermediate Trapping: Quench reactions at timed intervals to isolate and characterize transient species (e.g., carbamates).
- Computational Validation: Compare DFT-calculated transition states with experimental kinetic data .
(Basic) What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., chlorinated solvents) .
- Emergency Protocols: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
(Advanced) How do supramolecular interactions (e.g., hydrogen bonding) influence the compound’s solid-state properties?
Answer:
XRD studies of analogous urea derivatives reveal that intermolecular hydrogen bonds (N–H⋯O) stabilize crystal lattices and affect solubility . For example, centrosymmetric dimers formed via O–H⋯O interactions in benzofurans correlate with reduced dissolution rates, which can be modulated by introducing bulky substituents .
(Advanced) What strategies address low reproducibility in biological assays involving this compound?
Answer:
- Standardized Protocols: Pre-equilibrate assay buffers to control pH and ionic strength.
- Aggregation Testing: Use dynamic light scattering (DLS) to detect colloidal aggregates that non-specifically inhibit proteins.
- Structural Analogues: Synthesize and test derivatives with incremental modifications to identify critical pharmacophores .
(Basic) How can researchers validate the purity of synthesized batches?
Answer:
- Chromatography: HPLC with UV/Vis or MS detection (≥95% purity threshold).
- Elemental Analysis: Confirm C, H, N, S content within 0.4% of theoretical values.
- Thermogravimetric Analysis (TGA): Detect residual solvents or decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
